trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine
Description
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethyl]cyclohexan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-12(2)8-7-9-3-5-10(11)6-4-9/h9-10H,3-8,11H2,1-2H3 |
InChI Key |
XVZGWQCGJOLWPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CCC(CC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent . The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity . The use of advanced purification techniques such as recrystallization and chromatography ensures the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced further to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the parent compound.
Substitution: Various substituted cyclohexanamines depending on the nucleophile used.
Scientific Research Applications
Trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine is a cyclic amine compound that features a cyclohexane ring and a dimethylaminoethyl side chain. Its structural configuration suggests significant biological activity, especially in pharmacological applications, making it a candidate for therapeutic development and medicinal chemistry. The compound's biological activities are attributed to the presence of the dimethylamino group.
Potential Applications
This compound has potential applications across various fields:
- Pharmaceutical Development The compound's unique structure may lead to new medicinal applications. It can interact with various biological targets, making it a candidate for therapeutic development.
- Biological Systems Research Studies of this compound's interactions with biological systems can reveal insights into its pharmacodynamics.
Pharmacological Effects
This compound exhibits diverse biological activities, primarily due to the presence of the dimethylamino group. Notable pharmacological effects include:
Comparative Analysis with Analogous Compounds
This compound is unique due to its combination of cyclic structure and dimethylamino side chain, which enhances its interaction capabilities compared to linear or different cyclic analogs. The following table compares this compound with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Trans-4-Methylcyclohexylamine | Methyl group instead of dimethylamino group | Antidiabetic properties |
| 1-(2-Aminoethyl)-piperidine | Piperidine ring instead of cyclohexane | CNS stimulant effects |
| N,N-Dimethylethylenediamine | Linear chain structure | Antimicrobial and antifungal properties |
| 1-(2-Dimethylaminopropyl)-piperazine | Piperazine ring with dimethylaminopropyl group | Antidepressant effects |
Case Studies
Mechanism of Action
The mechanism of action of trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors . The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules . This compound can modulate biological pathways by altering the function of key proteins and enzymes .
Comparison with Similar Compounds
Key Physicochemical Properties
- Molecular Formula : Likely C₁₀H₂₁N₂ (inferred from structural analogues in ).
- Molecular Weight : ~169.3 g/mol (estimated).
- Solubility : Expected to be polar due to the amine groups, with moderate solubility in organic solvents.
- Basicity: The dimethylamino group enhances basicity compared to primary amines.
Comparison with Structurally Similar Cyclohexanamine Derivatives
4,4'-Methylenebis(cyclohexylamine) (PACM)
Structural Differences : PACM (CAS 1761-71-3) consists of two cyclohexanamine groups linked by a methylene bridge, forming a diamine. It exists as three geometric isomers (trans-trans, cis-cis, cis-trans) .
Applications : Primarily used in epoxy resins and polyurethane coatings.
Toxicity : Read-across data from analogues (e.g., 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine)) suggest similar toxicological profiles, including respiratory and dermal irritation .
| Property | trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine | 4,4'-Methylenebis(cyclohexylamine) |
|---|---|---|
| Molecular Formula | C₁₀H₂₁N₂ (estimated) | C₁₃H₂₆N₂ |
| Molecular Weight (g/mol) | ~169.3 | 210.36 |
| Key Functional Groups | Dimethylaminoethyl | Primary amines, methylene bridge |
| Applications | Pharmaceutical intermediates | Polymer production |
| Toxicity | Limited data; likely lower than PACM | Moderate dermal/respiratory hazards |
trans-4-(2-Methoxyethoxy)cyclohexanamine
Structural Differences: Features a methoxyethoxy (-OCH₂CH₂OCH₃) substituent instead of dimethylaminoethyl. Properties: Lower basicity due to the ether group. Used in resin cements and photopolymerization (similar to ’s ethyl 4-(dimethylamino) benzoate) .
| Property | This compound | trans-4-(2-Methoxyethoxy)cyclohexanamine |
|---|---|---|
| Key Functional Groups | Dimethylaminoethyl | Methoxyethoxy |
| Basicity | High (pKa ~10) | Low (pKa ~7–8) |
| Applications | Drug synthesis | Photopolymer initiators |
4-(2-Aminoethyl)cyclohexanamine (cis/trans mixture)
Structural Differences: Contains a primary ethylamine (-CH₂CH₂NH₂) group instead of dimethylaminoethyl. Properties: Higher hydrophilicity and reactivity due to primary amines. Used in peptide synthesis and crosslinking agents .
| Property | This compound | 4-(2-Aminoethyl)cyclohexanamine |
|---|---|---|
| Reactivity | Moderate (tertiary amine) | High (primary amines) |
| Solubility | Organic solvents | Polar solvents |
| Applications | Pharmaceuticals | Biochemical reagents |
trans-4-Methylcyclohexanamine
Structural Differences : Simplest analogue with a methyl (-CH₃) substituent.
Properties : Lower molecular weight and minimal steric hindrance. Used in chiral resolution studies .
| Property | This compound | trans-4-Methylcyclohexanamine |
|---|---|---|
| Molecular Weight | ~169.3 | 113.20 |
| Steric Effects | Significant | Minimal |
| Applications | Drug intermediates | Chiral chemistry |
Biological Activity
Trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine, also known as a cyclic amine compound, exhibits a range of biological activities that make it significant in pharmacological research. Its unique structure, characterized by a cyclohexane ring and a dimethylaminoethyl side chain, allows for diverse interactions with biological targets, enhancing its potential therapeutic applications.
Structural Characteristics
The compound's structure is pivotal to its biological activity. The presence of the dimethylamino group contributes to its pharmacological properties, particularly in the modulation of neurotransmitter systems. Below is a comparative table highlighting the structural features and biological activities of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Cyclohexane ring with dimethylaminoethyl group | Potential CNS stimulant effects |
| Trans-4-Methylcyclohexylamine | Methyl group instead of dimethylamino group | Antidiabetic properties |
| 1-(2-Aminoethyl)-piperidine | Piperidine ring instead of cyclohexane | CNS stimulant effects |
| N,N-Dimethylethylenediamine | Linear chain structure | Antimicrobial and antifungal properties |
| 1-(2-Dimethylaminopropyl)-piperazine | Piperazine ring with dimethylaminopropyl group | Antidepressant effects |
Pharmacological Applications
The compound has been studied for its potential applications in various therapeutic areas, including:
- CNS Disorders : this compound has shown promise as a central nervous system (CNS) stimulant. It acts on dopamine receptors, particularly the D2 receptor, where it can function as a negative allosteric modulator. This mechanism may have implications for treating disorders such as schizophrenia and depression .
- Neurodegenerative Disorders : Research indicates that this compound may have applications in treating neurodegenerative diseases by modulating neurotransmitter systems and potentially enhancing synaptic plasticity .
- Anxiolytic Effects : Preliminary studies suggest that this compound may exhibit anxiolytic properties, making it a candidate for further exploration in anxiety disorders .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Dopamine Receptor Modulation : A study demonstrated that this compound can negatively modulate dopamine binding at D2 receptors, suggesting its potential use in psychiatric treatments. The research provided insights into its bitopic interaction with receptor protomers, indicating a novel mechanism of action .
- Comparative Analysis with Other Compounds : In comparative studies, this compound outperformed other cyclic and linear analogs in terms of receptor affinity and selectivity, particularly for D3 over D2 receptors. This selectivity is crucial for developing targeted therapies with fewer side effects .
- Synthesis and Biological Evaluation : The synthesis of this compound has been optimized to enhance yield and purity, facilitating further biological evaluations. Various synthetic routes have been explored to produce derivatives with improved pharmacological profiles .
Q & A
Q. What are the standard synthetic routes for trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine?
The compound is typically synthesized via N-alkylation of cyclohexanamine derivatives. A key method involves reacting trans-4-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}cyclohexanamine (Formula II) with N,N-dimethylcarbamoyl chloride in a biphasic solvent system (organic/aqueous) using a base to drive the reaction . This approach minimizes side reactions and improves yield. Alternative routes may employ transaminase-catalyzed reactions for stereochemical control, though enzymatic methods require optimization of pH, temperature, and cofactor recycling .
Q. How can researchers confirm the stereochemical purity of this compound?
Chiral HPLC or GC with a chiral stationary phase is essential to separate and quantify cis/trans isomers. Nuclear Overhauser Effect (NOE) NMR spectroscopy can further validate the trans-configuration by analyzing spatial interactions between protons on the cyclohexane ring and the dimethylaminoethyl side chain . For quantitative analysis, compare retention times and peak areas against certified standards.
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Assigns proton and carbon environments, confirming substituent positions and stereochemistry.
- Mass spectrometry (MS) : Validates molecular weight (C₁₈H₂₇Cl₂N₃, MW 356.3 g/mol) and detects impurities .
- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .
- Polarimetry : Measures optical activity to assess enantiomeric excess in chiral syntheses.
Advanced Research Questions
Q. How can reaction conditions be optimized in biphasic systems to maximize yield?
Key parameters include:
- Solvent selection : Use immiscible solvents (e.g., toluene/water) to enhance interfacial reactivity.
- Base strength : Strong bases (e.g., NaOH) improve deprotonation but may hydrolyze sensitive groups.
- Phase ratio : Adjust organic/aqueous volume to favor product partitioning into the organic phase .
- Temperature control : Maintain 25–40°C to balance reaction rate and side-product formation.
Q. What strategies improve stereoselectivity in enzymatic vs. chemical synthesis?
- Enzymatic (transaminase) : Use engineered enzymes with tailored active sites to favor trans-configuration. Optimize cofactors (e.g., PLP) and reaction pH (7.5–9.0) for maximal activity .
- Chemical : Employ chiral auxiliaries or asymmetric catalysis (e.g., Rhodium-BINAP complexes) to induce stereocontrol. Monitor reaction progress with real-time chiral HPLC to detect racemization .
Q. How do substituents on the cyclohexanamine ring influence reactivity and stability?
The dimethylaminoethyl group enhances nucleophilicity at the amine site, facilitating alkylation or acylation. However, steric hindrance from the trans-configuration can slow reactions requiring axial accessibility. Stability studies under varying pH (e.g., 4–10) and temperature (25–60°C) reveal degradation pathways, such as Hoffmann elimination or oxidation, requiring inert atmospheres and low-temperature storage .
Q. What computational methods predict conformational stability and biological interactions?
- Molecular Dynamics (MD) : Simulate cyclohexane ring puckering and side-chain flexibility to identify low-energy conformers.
- Density Functional Theory (DFT) : Calculate electron density maps to assess reactivity at the amine and dimethylamino sites .
- Docking studies : Model interactions with biological targets (e.g., dopamine receptors) to guide structure-activity relationship (SAR) studies .
Methodological Considerations
Q. How can side reactions during N-alkylation be mitigated?
- Temperature modulation : Keep reactions below 50°C to prevent over-alkylation.
- Reagent purity : Use freshly distilled alkylating agents to avoid competing hydrolysis.
- Quenching protocols : Add aqueous acid (e.g., HCl) to terminate reactions and precipitate unreacted starting materials .
Q. What are best practices for handling and storage?
Store the compound under argon at –20°C in amber vials to prevent photodegradation. Conduct regular purity checks via TLC or HPLC, especially after long-term storage. Use desiccants to minimize hygroscopicity, which can lead to clumping or hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
